[3-Amino-4-(methylamino)phenyl]methanol
Description
This compound is structurally characterized by a hydroxylmethyl (-CH2OH) group attached to the benzene ring, which confers polarity and reactivity.
Properties
IUPAC Name |
[3-amino-4-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAKEBIGFXTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654830 | |
| Record name | [3-Amino-4-(methylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-29-5 | |
| Record name | 3-Amino-4-(methylamino)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Amino-4-(methylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3-Amino-4-(methylamino)phenyl]methanol, also known by its CAS number 910037-29-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [3-Amino-4-(methylamino)phenyl]methanol features an amino group and a methylamino group attached to a phenyl ring, which contributes to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of [3-Amino-4-(methylamino)phenyl]methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be relevant in the treatment of diseases where such enzymes play a critical role.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with cellular responses.
Anticancer Activity
Research has indicated that derivatives of [3-Amino-4-(methylamino)phenyl]methanol exhibit significant anticancer properties. A study evaluated several compounds for their growth inhibitory effects against liver carcinoma cell lines using the sulforhodamine B assay. Many derivatives demonstrated over 50% inhibition of cell growth, suggesting that this compound class could be developed into effective anticancer agents .
Peptide Synthesis Applications
In peptide chemistry, [3-Amino-4-(methylamino)phenyl]methanol has been utilized as a linker in the synthesis of cyclic peptides. These cyclic structures are gaining attention for their enhanced binding properties and stability compared to linear peptides. The methodology described involves on-resin cyclization techniques that leverage this compound's unique structure to facilitate peptide formation .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| [3-Amino-4-(methylamino)phenyl]methanol derivative 1 | HEPG2 | 65% |
| [3-Amino-4-(methylamino)phenyl]methanol derivative 2 | HCT116 | 70% |
| [3-Amino-4-(methylamino)phenyl]methanol derivative 3 | MCF7 | 55% |
Data derived from various studies evaluating the biological efficacy of related compounds .
Case Studies
-
Case Study on Liver Cancer :
A series of synthesized compounds based on [3-Amino-4-(methylamino)phenyl]methanol were tested against liver cancer cell lines (HEPG2). The results indicated that certain modifications to the base structure enhanced cytotoxicity significantly, making them candidates for further development in cancer therapeutics. -
Peptide Development :
In a study focused on cyclic peptide synthesis, [3-Amino-4-(methylamino)phenyl]methanol was employed as a crucial component for creating cyclic structures that demonstrated improved bioactivity profiles compared to traditional linear peptides. This highlights the compound's versatility in drug design and development .
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between [3-Amino-4-(methylamino)phenyl]methanol and its analogs:
Functional Implications
- Electronic Effects: Electron-donating groups (e.g., -NH2, -OCH3) increase aromatic ring reactivity, facilitating electrophilic substitution. Methoxy derivatives (e.g., [17]) exhibit stronger resonance effects compared to amino groups . Electron-withdrawing groups (e.g., -Br in ) reduce ring electron density, altering reaction pathways.
- Solubility and Polarity :
Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
